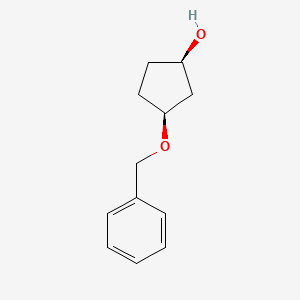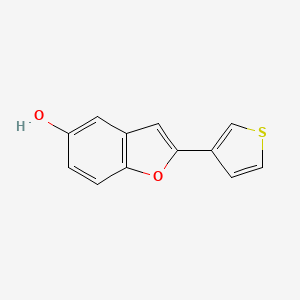
2-(Thiophen-3-yl)-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-3-yl)-1-benzofuran-5-ol is a heterocyclic compound that combines the structural features of both thiophene and benzofuran Thiophene is a five-membered ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with benzofuran derivatives under specific reaction conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-3-yl)-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or benzofuran rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-3-yl)-1-benzofuran-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Electronics: Due to its conjugated system, the compound is explored for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-3-yl)-1-benzofuran-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Benzofuran Derivatives: Compounds such as 2-acetylbenzofuran and 2-bromobenzofuran share the benzofuran ring structure and have comparable properties.
Uniqueness
2-(Thiophen-3-yl)-1-benzofuran-5-ol is unique due to the combination of thiophene and benzofuran rings in a single molecule. This structural feature imparts distinct electronic and optical properties, making it a valuable compound for various applications in medicinal chemistry, organic electronics, and material science .
Eigenschaften
Molekularformel |
C12H8O2S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-thiophen-3-yl-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8O2S/c13-10-1-2-11-9(5-10)6-12(14-11)8-3-4-15-7-8/h1-7,13H |
InChI-Schlüssel |
SFTZWSQMPAFCAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C=C(O2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
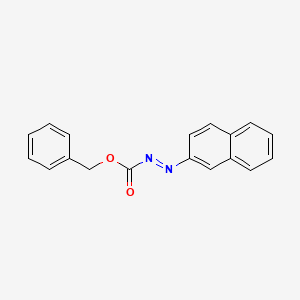
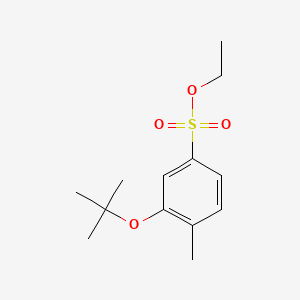
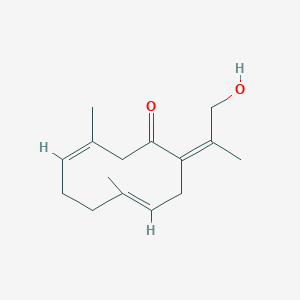


![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
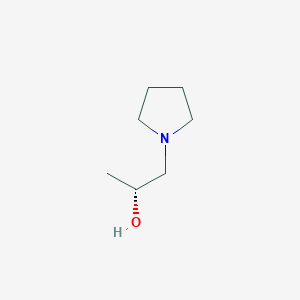
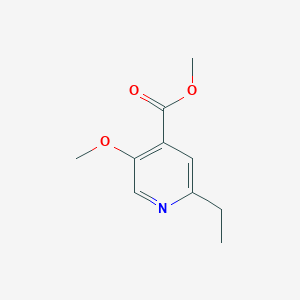
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
